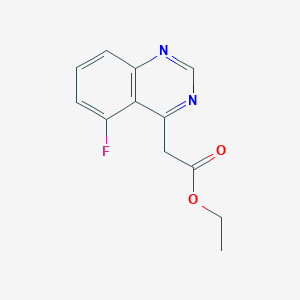
2-Hydrazino-6,8-dimethyl-3-phenylquinoline hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
The synthesis of 2-Hydrazino-6,8-dimethyl-3-phenylquinoline hydrochloride involves several steps. Typically, the synthetic route includes the formation of the quinoline core followed by the introduction of hydrazine and phenyl groups. The reaction conditions often involve the use of solvents like ethanol or methanol and catalysts to facilitate the reactions. Industrial production methods may vary, but they generally follow similar synthetic routes with optimization for large-scale production .
化学反応の分析
2-Hydrazino-6,8-dimethyl-3-phenylquinoline hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
科学的研究の応用
2-Hydrazino-6,8-dimethyl-3-phenylquinoline hydrochloride has several scientific research applications:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: The compound is utilized in proteomics research to study protein interactions and functions.
Medicine: While not intended for therapeutic use, it is used in research to understand biological pathways and potential drug targets.
Industry: The compound is used in the development of new materials and chemical processes.
作用機序
The mechanism of action of 2-Hydrazino-6,8-dimethyl-3-phenylquinoline hydrochloride involves its interaction with specific molecular targets. The compound can bind to proteins and other biomolecules, affecting their function and activity. The pathways involved in its action are related to its ability to form stable complexes with target molecules, thereby modulating their biological activity .
類似化合物との比較
2-Hydrazino-6,8-dimethyl-3-phenylquinoline hydrochloride can be compared with other similar compounds, such as:
2-Hydrazino-6,8-dimethylquinoline: Lacks the phenyl group, which may affect its binding affinity and specificity.
6,8-Dimethyl-3-phenylquinoline: Lacks the hydrazino group, which is crucial for its reactivity and interaction with biomolecules.
2-Hydrazino-3-phenylquinoline: Similar structure but different substitution pattern, affecting its chemical properties and applications. The uniqueness of this compound lies in its specific substitution pattern, which provides distinct chemical and biological properties.
特性
CAS番号 |
1170796-18-5 |
|---|---|
分子式 |
C17H18ClN3 |
分子量 |
299.8 g/mol |
IUPAC名 |
(6,8-dimethyl-3-phenylquinolin-2-yl)hydrazine;hydrochloride |
InChI |
InChI=1S/C17H17N3.ClH/c1-11-8-12(2)16-14(9-11)10-15(17(19-16)20-18)13-6-4-3-5-7-13;/h3-10H,18H2,1-2H3,(H,19,20);1H |
InChIキー |
DADKARIWZTXWKD-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=C2C(=C1)C=C(C(=N2)NN)C3=CC=CC=C3)C.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


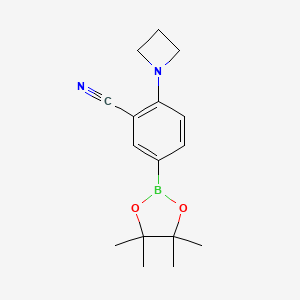

![1-Isopropyl-4-[(trimethylsilyl)ethynyl]-1H-pyrazole](/img/structure/B13721812.png)
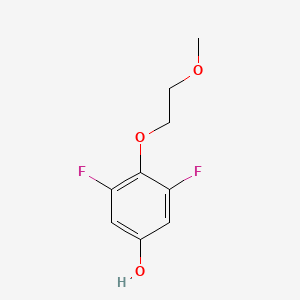
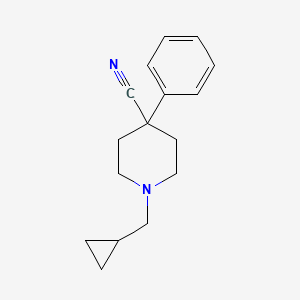
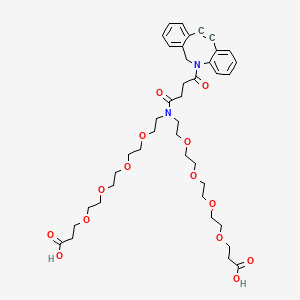
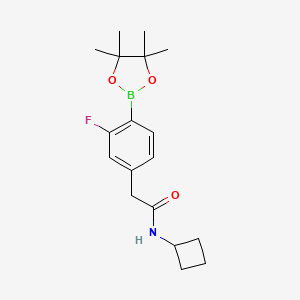
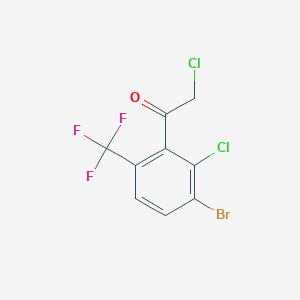

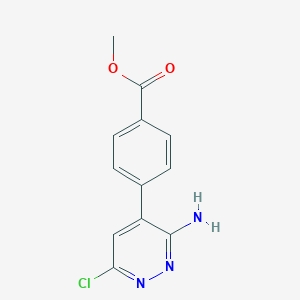
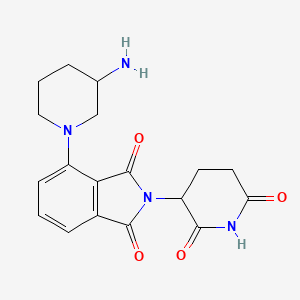
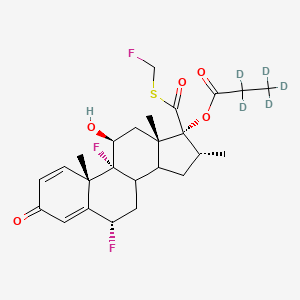
![2-[3-(3-Fluorophenoxy)-4-nitrophenyl]-4,4,5,5-tetramethyl-[1,3,2]dioxaborolane](/img/structure/B13721860.png)
